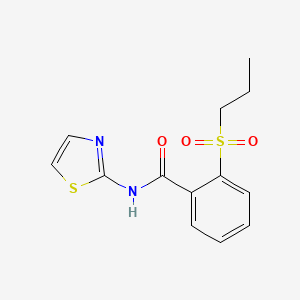
2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Übersicht
Beschreibung
2-(Propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a small molecule inhibitor that targets protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Wirkmechanismus
PTB exerts its biological effects by inhibiting 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, PTB enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues. PTB has also been shown to inhibit other tyrosine phosphatases, including SHP-1 and SHP-2, which play a role in cancer cell proliferation and migration.
Biochemical and Physiological Effects
PTB has been shown to have a variety of biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, and reducing inflammation. PTB has also been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. In addition, PTB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PTB has several advantages as a research tool, including its specificity for 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide and its ability to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. However, PTB also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for PTB research, including the development of more potent and selective inhibitors of 2-(propylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, the investigation of PTB as a potential therapeutic agent for cancer and inflammatory diseases, and the exploration of PTB's neuroprotective effects in Alzheimer's disease. In addition, further studies are needed to optimize the synthesis and pharmacokinetics of PTB and to evaluate its potential toxicity in vivo.
Conclusion
In conclusion, PTB is a promising small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. PTB's ability to improve insulin sensitivity, inhibit cancer cell proliferation, and reduce inflammation makes it a potential therapeutic agent for several diseases. However, further research is needed to optimize its synthesis and pharmacokinetics and to evaluate its potential toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
PTB has been extensively studied for its potential applications in various fields, including diabetes, cancer, and inflammation. In diabetes research, PTB has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. PTB has also been investigated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, PTB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-propylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-9-20(17,18)11-6-4-3-5-10(11)12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJANNHQCYURCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-(4-fluorophenyl)-2-methyl-4-oxo-5-[(5-{[(phenylsulfonyl)amino]methyl}-2-furyl)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4844615.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4844621.png)
![10-({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)-10H-phenothiazine](/img/structure/B4844624.png)
![N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide](/img/structure/B4844628.png)

![N-[1-(1-adamantyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4844652.png)
![1-allyl-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844659.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4844665.png)
![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4844667.png)

![2-({[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4844676.png)
![N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4844680.png)
![dimethyl 5-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4844697.png)
![2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4844708.png)